molecular formula C8H14N2O B1322701 2,8-Diazaspiro[4.5]decan-1-one CAS No. 546086-95-7

2,8-Diazaspiro[4.5]decan-1-one

Numéro de catalogue: B1322701
Numéro CAS: 546086-95-7
Poids moléculaire: 154.21 g/mol
Clé InChI: HHIOFHJYOIVJJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,8-Diazaspiro[45]decan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza and a decanone ring

Analyse Biochimique

Biochemical Properties

2,8-Diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key mediator in the necroptosis pathway, a form of programmed cell death. By inhibiting RIPK1, this compound can block the activation of necroptosis, thereby exhibiting therapeutic potential in inflammatory diseases . Additionally, derivatives of this compound have shown selective inhibition of TYK2/JAK1 kinases, which are involved in cytokine signaling pathways .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In U937 cells, a model for necroptosis, this compound derivatives demonstrated prominent anti-necroptotic effects . This compound influences cell function by modulating cell signaling pathways, such as the TYK2/JAK1 pathway, which is critical for cytokine signaling and immune response regulation . Furthermore, it affects gene expression related to inflammatory responses, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it binds to RIPK1, inhibiting its kinase activity and preventing the formation of necrosomes, which are essential for necroptosis . Additionally, this compound derivatives selectively inhibit TYK2/JAK1 kinases by binding to their active sites, thereby modulating the downstream signaling pathways involved in immune responses . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits excellent metabolic stability, which is crucial for its sustained activity in biological systems . Studies have shown that this compound maintains its inhibitory effects on RIPK1 and TYK2/JAK1 kinases over extended periods, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound has shown significant anti-inflammatory and anti-necroptotic effects without causing adverse reactions . At higher doses, there may be potential toxic effects, which necessitate careful dosage optimization in preclinical studies. The threshold effects and toxicological profile of this compound are critical for its development as a safe and effective therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as RIPK1 and TYK2/JAK1 kinases . These interactions influence metabolic flux and metabolite levels, contributing to its overall biological activity. The compound’s metabolic stability and its effects on enzyme activity are essential for its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to localize and accumulate in target tissues is crucial for its efficacy . Studies have shown that this compound derivatives exhibit favorable tissue distribution, which enhances their therapeutic potential .

Subcellular Localization

This compound is localized in specific subcellular compartments, which influences its activity and function. The compound may be directed to particular organelles or cellular compartments through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decan-1-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a diaza compound with a decanone derivative in the presence of a suitable catalyst can yield the desired spirocyclic product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,8-Diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted spirocyclic compounds .

Applications De Recherche Scientifique

Selective Inhibitors of TYK2/JAK1

Recent studies have identified derivatives of 2,8-Diazaspiro[4.5]decan-1-one as potent selective inhibitors of the TYK2 and JAK1 kinases. One notable derivative, referred to as compound 48, demonstrated exceptional potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, alongside a more than 23-fold selectivity for JAK2 over other kinases. This selectivity is crucial for minimizing side effects associated with broader kinase inhibition .

Table 1: Potency of Compound 48 Against Kinases

KinaseIC50 (nM)Selectivity Ratio
TYK26-
JAK137>23 (vs JAK2)

The anti-inflammatory efficacy of compound 48 was evaluated in models of acute ulcerative colitis, where it outperformed tofacitinib, a well-known therapeutic agent. The mechanism involves modulation of gene expression related to the TYK2/JAK signaling pathway and influencing the differentiation of T helper cells (Th1, Th2, Th17) involved in inflammatory responses .

Inhibition of Receptor Interacting Protein Kinase 1 (RIPK1)

Another application involves the compound's role as an inhibitor of RIPK1, a critical regulator in necroptosis—a form of programmed cell death implicated in various neurodegenerative diseases and inflammatory disorders. By inhibiting RIPK1, compounds derived from this compound exhibit significant anti-necroptotic effects, suggesting their potential utility in treating conditions where necroptosis contributes to pathology.

Table 2: Biological Activity Related to RIPK1 Inhibition

Activity TypeEffect
Necroptosis InhibitionSignificant reduction
Therapeutic PotentialNeurodegenerative diseases
Inflammatory DisordersPotential treatment options

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions between appropriate diamines and ketones or aldehydes under controlled conditions. Variations in substituents lead to different biological activities among its derivatives.

Table 3: Comparison of Key Derivatives

Compound NameBiological TargetNotable Activity
Compound 48TYK2/JAK1Potent anti-inflammatory effects
8-Benzyl-2,8-diazaspiro[4.5]decan-3-oneRIPK1Anti-necroptotic effects

Case Studies and Research Findings

Several studies have documented the therapeutic potential of compounds derived from this compound:

  • Case Study on Ulcerative Colitis : A study demonstrated that compound 48 exhibited superior anti-inflammatory properties compared to existing treatments like tofacitinib in animal models of ulcerative colitis, suggesting its potential for clinical development as a treatment option for inflammatory bowel diseases .
  • Neurodegenerative Disease Models : Research indicated that the inhibition of RIPK1 by derivatives could mitigate cell death in models simulating neurodegenerative conditions, providing a promising avenue for drug development targeting these diseases.

Comparaison Avec Des Composés Similaires

Similar Compounds

    8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features.

    2,8-Diazaspiro[4.5]decane: A related compound lacking the ketone functionality.

Uniqueness

2,8-Diazaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and its potent inhibitory activity against kinases. This makes it a valuable compound for developing new therapeutic agents and studying kinase-related biological processes .

Activité Biologique

Overview

2,8-Diazaspiro[4.5]decan-1-one is a spirocyclic compound distinguished by its unique structural configuration, which includes a spiro junction between a diaza and a decanone ring. This compound has garnered attention in medicinal chemistry due to its potent biological activities, particularly as an inhibitor of various kinases involved in inflammatory responses and cell death pathways.

The primary biological activity of this compound is attributed to its ability to inhibit receptor-interacting protein kinase 1 (RIPK1) and other kinases such as TYK2 and JAK1. The inhibition of RIPK1 is particularly significant as it blocks the necroptosis pathway, a form of programmed cell death implicated in several inflammatory diseases.

Key Mechanisms:

  • Inhibition of RIPK1 : This compound prevents the activation of necroptosis, thereby exhibiting anti-inflammatory effects.
  • Interaction with TYK2/JAK1 : Inhibition of these kinases leads to reduced expression of pro-inflammatory cytokines, contributing to its therapeutic potential in conditions like ulcerative colitis.

The biochemical properties of this compound derivatives have been extensively studied. These compounds demonstrate significant stability and efficacy in various cellular models, particularly in U937 cells where they exhibit pronounced anti-necroptotic effects.

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of this compound:

  • RIPK1 Inhibition Study :
    • A study identified derivatives of this compound as potent inhibitors of RIPK1 with IC50 values indicating strong inhibitory effects on necroptosis pathways in inflammatory disease models .
  • TYK2/JAK1 Inhibition :
    • Another research focused on the structure-activity relationship (SAR) of these compounds, revealing that certain derivatives selectively inhibited TYK2/JAK1 kinases. This inhibition was linked to significant reductions in inflammatory markers in vivo .
  • Hypertension Treatment :
    • A study explored the use of this compound derivatives as soluble epoxide hydrolase (sEH) inhibitors, demonstrating their effectiveness in lowering blood pressure in spontaneously hypertensive rats .

Comparative Analysis

The following table summarizes the biological activities and target pathways associated with different derivatives of this compound:

Compound DerivativeTarget KinaseBiological ActivityReference
This compoundRIPK1Inhibits necroptosis; anti-inflammatory
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneTYK2/JAK1Reduces pro-inflammatory cytokines
Trisubstituted urea derivativesEHLowers blood pressure

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives indicate excellent metabolic stability and favorable absorption characteristics when administered orally. These properties enhance their potential for clinical application.

Propriétés

IUPAC Name

2,8-diazaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-8(3-6-10-7)1-4-9-5-2-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIOFHJYOIVJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623587
Record name 2,8-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546086-95-7
Record name 2,8-Diazaspiro[4.5]decan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (I-11) (5.0 g, 19.7 mmol) in methylene chloride (10 mL) was added trifluoroacetic acid (15.2 mL, 197 mmol) and the resulting solution was stirred at rt for 1 h. After evaporating the volatiles the residue was basified on ion exchange column washed with methanol followed by 1 N ammonia in methanol to give 2,8-diazaspiro[4.5]decan-1-one. LC/MS: (M+1)+: 155.11
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt (0.02 g, 0.05 mmol) was dissolved in pyridine (0.5 ml) at room temperature and 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride (0.013 g, 0.06 mmol) was added and the mixture was stirred overnight at room temperature. The reaction mixture was concentrated in vacuo and the resulting residue was dissolved in AcOEt and washed with 0.1M HCl and brine. The organic layer was dried (Na2SO4), filtered and evaporated under reduced pressure to give a crude residue which was purified by flash column chromatography (4:1 AcOEt/heptane) to yield 2-(4-trifluoromethoxy-phenyl)-8-(1,3,5-trimethyl-1H-pyrazole-4-sulfonyl)-2,8-diaza-spiro[4.5]decan-1-onel)-2,8-diaza-spiro[4.5]decan-1-one as an off-white solid (0.09 g, 31%). MS (ESI): 487.3 (MH+)
Name
2-(4-Trifluoromethoxy-phenyl)-2,8-diaza-spiro[4.5]decan-1-one acetic acid salt
Quantity
0.02 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.013 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 2
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 3
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 4
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 5
2,8-Diazaspiro[4.5]decan-1-one
Reactant of Route 6
2,8-Diazaspiro[4.5]decan-1-one
Customer
Q & A

Q1: How do 2,8-Diazaspiro[4.5]decan-1-one derivatives interact with their targets, and what are the downstream effects?

A1: Research has primarily focused on this compound derivatives as kinase inhibitors. One study identified a derivative as a potent and selective dual TYK2/JAK1 inhibitor []. These kinases play crucial roles in inflammatory signaling pathways. By inhibiting TYK2 and JAK1, this compound effectively reduced the expression of pro-inflammatory genes and suppressed the formation of Th1, Th2, and Th17 cells, ultimately leading to potent anti-inflammatory effects in a model of ulcerative colitis []. Another study highlights the development of this compound derivatives as RIPK1 kinase inhibitors []. While the specific mechanisms are not elaborated upon in the abstract, RIPK1 inhibition presents a therapeutic strategy for conditions involving regulated cell death and inflammation.

Q2: What is the Structure-Activity Relationship (SAR) of this compound derivatives, and how do structural modifications impact their activity and selectivity?

A2: The SAR of this compound derivatives is an active area of investigation. Researchers have explored modifications to the core structure, particularly at the 4-position, aiming to optimize their activity and selectivity [, ]. One study demonstrated that introducing a spirocyclic scaffold at the 4-position significantly enhanced the potency and selectivity of a TYK2 inhibitor []. This modification led to the discovery of a derivative with excellent selectivity for TYK2 over JAK2, highlighting the potential of structural modifications in fine-tuning the biological activity of these compounds [].

Q3: What are the potential applications of this compound derivatives beyond their use as kinase inhibitors?

A3: While kinase inhibition represents a major area of exploration, this compound derivatives have also been investigated for other therapeutic targets. Research indicates their potential as isoform-selective phospholipase D (PLD) inhibitors []. PLD enzymes are implicated in various cellular processes, including signal transduction and membrane trafficking, making their selective inhibition a promising strategy for diseases like cancer and neurodegenerative disorders [].

Q4: Have there been any in vitro or in vivo studies demonstrating the efficacy of this compound derivatives?

A4: Yes, research on this compound derivatives has progressed to in vitro and in vivo studies. A study demonstrated the efficacy of a novel this compound derivative as a dual TYK2/JAK1 inhibitor in an acute ulcerative colitis model []. The compound exhibited superior anti-inflammatory activity compared to Tofacitinib, a clinically approved JAK inhibitor, further supporting its therapeutic potential for inflammatory bowel disease [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.